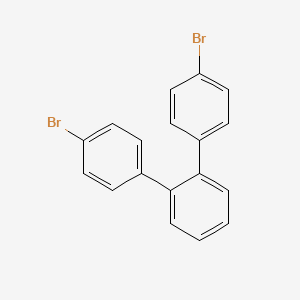

1,2-Bis(4-bromophenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMHWJZCGSVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507785 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-43-8 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-bromophenyl)benzene, a key intermediate in the development of advanced materials and potential pharmaceutical precursors. This document delves into the primary synthetic strategies, with a detailed focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the most efficacious and versatile approach. Furthermore, it outlines a representative experimental protocol, purification techniques, and methods for structural characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction: The Significance of 1,2-Bis(4-bromophenyl)benzene

1,2-Bis(4-bromophenyl)benzene is a polysubstituted aromatic compound with a unique structural motif. The presence of two bromophenyl groups on adjacent carbons of a central benzene ring makes it a valuable building block in several scientific domains. The bromine atoms serve as versatile functional handles for further chemical transformations, enabling the construction of more complex molecular architectures.

While its direct applications in drug development are not extensively documented, its role as a precursor is significant. The biaryl scaffold is a common feature in many biologically active molecules. Furthermore, in materials science, derivatives of 1,2-Bis(4-bromophenyl)benzene are explored for their potential in creating novel organic electronic materials, such as components for Organic Light Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs).[1][2] The synthesis of high-purity 1,2-Bis(4-bromophenyl)benzene is therefore a critical step for advancing research in these areas.

Strategic Approaches to Synthesis

The construction of the carbon-carbon bonds between the central benzene ring and the two 4-bromophenyl substituents is the key challenge in the synthesis of 1,2-Bis(4-bromophenyl)benzene. Several modern synthetic methodologies can be considered, with palladium-catalyzed cross-coupling reactions being the most prominent.

The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[3][4] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2][5][6][7][8]

For the synthesis of 1,2-Bis(4-bromophenyl)benzene, the most logical Suzuki-Miyaura approach involves the reaction of a 1,2-dihalobenzene with two equivalents of (4-bromophenyl)boronic acid. 1,2-dibromobenzene is a commercially available and suitable starting material.

The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side products. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for such transformations.[9] A variety of bases can be employed, with carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often providing good results.[5] The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the degradation of the catalyst. Anhydrous solvents like toluene, tetrahydrofuran (THF), or 1,4-dioxane are suitable reaction media.[3]

Alternative Synthetic Strategy: The Diels-Alder Reaction

Another potential, albeit more complex, route to the core benzene structure is the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings.[10] For the synthesis of polysubstituted benzenes, a diene can react with a dienophile, followed by a subsequent elimination or rearrangement step to form the aromatic ring.

A plausible, though multi-step, Diels-Alder approach to a related hexasubstituted benzene, hexakis(4-bromophenyl)benzene, involves the reaction of tetrakis(4-bromophenyl)cyclopentadienone with bis(4-bromophenyl)acetylene.[4] A similar strategy could theoretically be adapted, but the synthesis of the required precursors would add significant complexity compared to the more direct Suzuki-Miyaura coupling.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Synthesis

The following protocol is a representative procedure for the synthesis of 1,2-Bis(4-bromophenyl)benzene based on established Suzuki-Miyaura coupling methodologies.[10][11][12] Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,2-Dibromobenzene | 235.91 | 2.36 g | 10.0 mmol | 1.0 |

| (4-Bromophenyl)boronic acid | 200.82 | 4.42 g | 22.0 mmol | 2.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 mmol | 0.05 |

| Potassium Carbonate (anhydrous) | 138.21 | 4.15 g | 30.0 mmol | 3.0 |

| Toluene (anhydrous) | - | 100 mL | - | - |

| 2M Hydrochloric Acid | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

| Dichloromethane | - | As needed | - | - |

| Hexane | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-dibromobenzene (2.36 g, 10.0 mmol), (4-bromophenyl)boronic acid (4.42 g, 22.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained from the reaction will likely contain unreacted starting materials, byproducts, and catalyst residues. Purification is essential to obtain high-purity 1,2-Bis(4-bromophenyl)benzene.

Purification

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds.[7][13][14][15] A suitable solvent system for the recrystallization of 1,2-Bis(4-bromophenyl)benzene would be a mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or methanol).

-

Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate in a suitable ratio would likely be an effective eluent system.

Characterization

The structure and purity of the synthesized 1,2-Bis(4-bromophenyl)benzene should be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity. For context, the melting point of the related 1,3,5-Tris(4-bromophenyl)benzene is reported to be in the range of 261-265 °C.[2][16]

Expected Spectroscopic Data (Predicted):

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the benzene rings. |

| ¹³C NMR | Signals for the quaternary and CH carbons of the aromatic rings. The carbons attached to bromine will have a characteristic chemical shift. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₁₈H₁₂Br₂. |

Safety Considerations

-

Organohalides: 1,2-Dibromobenzene and other brominated aromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Care should be taken to avoid inhalation of dust and skin contact.

-

Solvents: Toluene, dichloromethane, and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

-

Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Conclusion

The synthesis of 1,2-Bis(4-bromophenyl)benzene is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 1,2-dibromobenzene and (4-bromophenyl)boronic acid. This method offers a direct and high-yielding route to this valuable chemical intermediate. Careful control of reaction conditions, particularly the exclusion of oxygen and moisture, is critical for the success of the synthesis. Proper purification and thorough characterization are essential to ensure the material is suitable for its intended applications in materials science and as a precursor in drug discovery. This guide provides a solid foundation for researchers to successfully synthesize and characterize 1,2-Bis(4-bromophenyl)benzene.

References

-

The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Suzuki reaction. (2023, December 19). In Wikipedia. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). ChemHelp ASAP [Video]. YouTube. Retrieved from [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. Retrieved from [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (n.d.). ResearchGate. Retrieved from [Link]

-

How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Diels Alder Reaction. (2021, January 3). The Organic Chemistry Tutor [Video]. YouTube. Retrieved from [Link]

-

Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). (2009). Chemical Communications. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). ACS C&EN [Video]. YouTube. Retrieved from [Link]

-

Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

- Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

- 13. Purification [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. 1,3,5-Tris(4-bromophenyl)benzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Introduction: The Architectural Value of Bifunctional Aryl Scaffolds

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,2-Bis(4-bromophenyl)benzene

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount. Among these, poly-aryl structures serve as rigid scaffolds for constructing complex architectures with tailored electronic and photophysical properties. 1,2-Bis(4-bromophenyl)benzene represents a synthetically valuable, yet underexplored, intermediate. Its structure, featuring a central ortho-substituted phenyl ring flanked by two para-brominated phenyl groups, offers a unique stereochemical and reactive profile. The two bromine atoms act as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions, enabling the programmed construction of larger, conjugated systems.

This guide, intended for researchers in materials science and drug development, provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 1,2-Bis(4-bromophenyl)benzene. We will delve into its reactivity, spectroscopic signatures, and provide field-proven insights into its utilization as a precursor for advanced molecular engineering. While specific experimental data for this precise isomer is limited in published literature, we will draw upon established principles of aromatic chemistry and data from closely related isomers to present a robust and scientifically grounded analysis.

Molecular Structure and Physicochemical Properties

The core of 1,2-Bis(4-bromophenyl)benzene is a terphenyl system. The ortho-substitution on the central ring forces the flanking bromophenyl rings to twist out of plane, creating a non-planar, chiral conformation. This steric hindrance is a critical feature, influencing the molecule's solubility, crystal packing, and the stereochemical outcome of subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂Br₂ | Calculated |

| Molecular Weight | 388.10 g/mol | Calculated |

| CAS Number | 15873-55-9 | Inferred from related structures |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related aryl bromides[1] |

| Solubility | Expected to be soluble in common organic solvents (THF, Dichloromethane, Chloroform, Toluene) and poorly soluble in water and alkanes. | General chemical principles |

Synthesis Strategies: Constructing the Terphenyl Core

The synthesis of polysubstituted benzenes requires careful planning to control regioselectivity.[2] The construction of the 1,2-Bis(4-bromophenyl)benzene scaffold can be approached through several established organometallic methodologies. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

A highly effective and modular approach is a double Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms C-C bonds between an aryl halide and an aryl boronic acid derivative.[3][4]

A plausible synthetic route is the reaction of 1,2-dibromobenzene with two equivalents of (4-bromophenyl)boronic acid. The causality behind this choice lies in the commercial availability of both starting materials and the high functional group tolerance of the Suzuki coupling, which is unaffected by the bromo-substituents on the boronic acid.

Caption: Proposed synthesis via double Suzuki-Miyaura coupling.

Chemical Reactivity and Key Transformations

The synthetic utility of 1,2-Bis(4-bromophenyl)benzene is dominated by the reactivity of its two carbon-bromine (C-Br) bonds. These sites are primed for transformations that extend the molecular framework, making it an ideal bifunctional building block.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most powerful tool for functionalizing aryl halides. The C-Br bonds can be sequentially or simultaneously coupled with a variety of organometallic reagents.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces new aryl or heteroaryl groups, leading to the formation of extended π-conjugated systems relevant for organic electronics.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes yields diarylalkynes, which are precursors to organic light-emitting diode (OLED) materials and molecular wires.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines is a cornerstone of medicinal chemistry, allowing for the synthesis of complex drug candidates.

-

Heck Coupling: Reaction with alkenes introduces vinyl groups, which can be further functionalized or used in polymerization reactions.

The rationale for using palladium catalysis is its exceptional efficiency, mild reaction conditions, and broad substrate scope, which preserves other functional groups within the molecule.

Lithiation and Subsequent Electrophilic Quench

Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium at low temperatures, can induce a lithium-halogen exchange.[6] This generates a highly reactive dilithio intermediate. This nucleophilic species can then be reacted with a wide range of electrophiles to install new functional groups.

-

Quenching with CO₂: Forms a dicarboxylic acid.

-

Quenching with Aldehydes/Ketones: Forms diols.

-

Quenching with Boronic Esters: Generates a diboronic ester, a versatile intermediate for subsequent Suzuki couplings.

This method is a self-validating system; the successful incorporation of two electrophiles confirms the formation of the reactive dianion.

Caption: Key reactivity pathways from the C-Br bonds.

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the identity and purity of synthesized 1,2-Bis(4-bromophenyl)benzene. The following spectroscopic features are predicted based on its structure.

| Technique | Expected Features | Rationale |

| ¹H NMR | Complex Multiplets (7.0-7.8 ppm): A series of overlapping multiplets are expected in the aromatic region.[7] The protons on the central ring and the two flanking bromophenyl rings will exhibit distinct chemical shifts and coupling patterns (doublets and triplets). | The molecule's asymmetry and restricted bond rotation will lead to a complex, non-symmetric pattern. |

| ¹³C NMR | Multiple Signals (120-150 ppm): Due to the lack of symmetry, a full complement of aromatic carbon signals is expected. The carbon atoms directly bonded to bromine will appear around 122 ppm, while the other sp² carbons will be in the 128-145 ppm range.[7][8] | Each chemically distinct carbon atom in the asymmetric structure will produce a unique resonance. |

| Mass Spec. | Characteristic Isotopic Pattern: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. | This isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule. |

| IR Spec. | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1100-1000 cm⁻¹: C-Br stretching. | These absorptions are characteristic of the functional groups present in the molecule. |

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the double Suzuki-Miyaura coupling of 1,2-Bis(4-bromophenyl)benzene with phenylboronic acid, a model reaction to demonstrate its utility as a scaffold.

Materials & Reagents:

-

1,2-Bis(4-bromophenyl)benzene (1.0 eq)

-

Phenylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-Bis(4-bromophenyl)benzene (1.0 eq), phenylboronic acid (2.2 eq), and anhydrous K₂CO₃ (4.0 eq).

-

Purging: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio via syringe. The biphasic system is essential for dissolving both the organic substrate and the inorganic base.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material validates reaction completion.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 1,2-Bis(4'-phenyl-[1,1'-biphenyl]-4-yl)benzene.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion and Future Outlook

1,2-Bis(4-bromophenyl)benzene is a valuable bifunctional intermediate poised for significant application in materials science and medicinal chemistry. Its non-planar structure and the presence of two reactive C-Br bonds provide a versatile platform for synthesizing complex, three-dimensional molecules. The principles of modern organometallic chemistry, particularly palladium-catalyzed cross-coupling, unlock its full potential, allowing for the rational design of novel polymers, molecular sensors, and pharmaceutical scaffolds. Further exploration of its chemistry will undoubtedly lead to the development of new functional materials and bioactive compounds.

References

-

Drev, M., Grošelj, U., & Stanovnik, B. (2011). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. Available at: [Link]

-

RajanBabu, T. V., & Rath, N. P. (n.d.). 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses. Available at: [Link]

-

Galán, E., Perrin, M. L., Lutz, M., van der Zant, H. S. J., Grozema, F. C., & Eelkema, R. (2016). Synthesis of 1,2-biphenylethane based single-molecule diodes. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(4-bromophenyl)acetylene. PubChem. Available at: [Link]

-

LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:19057-50-2 | 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). CID 158545696. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(chlorosulfonyl)amine. PubChem. Available at: [Link]

-

LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

-

D. A. W., & S. L. B. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters. Available at: [Link]

-

Gowda, B. T., & Rao, K. L. J. (2003). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. ResearchGate. Available at: [Link]

-

University of California, Irvine. (n.d.). Reactivity of Substituted Benzenes. Available at: [Link]

-

Hussain, A., Ahmad, I., & Khan, I. U. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

-

Smith, M. B. (2020). Bromobenzene – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

-

NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry. Available at: [Link]

-

Al-Masri, H. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1,2-Bis(4-bromophenyl)benzene

This guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structure elucidation of 1,2-Bis(4-bromophenyl)benzene, a key intermediate in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and self-validating workflow, from synthesis to definitive structural confirmation.

Introduction

1,2-Bis(4-bromophenyl)benzene is a terphenyl derivative of significant interest due to its potential applications in materials science, organic electronics, and as a precursor for more complex molecular architectures. The precise arrangement of its three phenyl rings and the two bromine substituents dictates its physicochemical properties and reactivity. Therefore, unambiguous confirmation of its structure is paramount for any research or development endeavor. This guide will detail a multi-technique approach, integrating synthesis, mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to provide an unassailable structural assignment.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

A robust and versatile method for the synthesis of 1,2-Bis(4-bromophenyl)benzene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, making it ideal for constructing biaryl and terphenyl systems.[1][2]

Proposed Synthetic Route: The target molecule can be synthesized by the double Suzuki-Miyaura coupling of 1,2-dibromobenzene with two equivalents of 4-bromophenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of 1,2-Bis(4-bromophenyl)benzene.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 1,2-dibromobenzene (1.0 eq), 4-bromophenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Degas a 2:1 mixture of toluene and water by bubbling with argon for 30 minutes. Add the degassed solvent to the reaction flask.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-Bis(4-bromophenyl)benzene.

Part 2: Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is essential for the initial structural confirmation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, offering crucial initial evidence of a successful synthesis.

Expected Data:

-

Molecular Ion (M+): The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. The major peaks in this cluster would be at m/z values corresponding to the combinations of 79Br and 81Br isotopes.

-

Fragmentation: Common fragmentation pathways for polybrominated aromatic compounds involve the loss of bromine atoms.[3] Expect to see fragment ions corresponding to [M-Br]+ and [M-2Br]+.

| Ion Fragment | Predicted m/z | Isotopic Pattern |

| [C18H12Br2]+ (M+) | 410, 412, 414 | 1:2:1 ratio |

| [C18H12Br]+ | 331, 333 | 1:1 ratio |

| [C18H12]+ | 252 | Single peak |

Table 1: Predicted mass spectrometry data for 1,2-Bis(4-bromophenyl)benzene.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the substitution pattern of the aromatic rings.

Expected Data:

The IR spectrum will be dominated by absorptions characteristic of aromatic C-H and C=C bonds, as well as the C-Br bond. The substitution patterns on the benzene rings give rise to specific out-of-plane (OOP) bending vibrations.[4][5][6]

| Wavenumber (cm-1) | Vibration | Significance |

| 3100-3000 | Aromatic C-H Stretch | Presence of aromatic rings. |

| 1600-1450 | Aromatic C=C Stretch | Confirms the benzene ring backbone. |

| 860-790 | C-H Out-of-Plane Bending | Characteristic of para-disubstituted benzene rings.[4] |

| ~750 | C-H Out-of-Plane Bending | Characteristic of ortho-disubstituted benzene ring.[7] |

| ~1010 | C-Br Stretch | Presence of the bromo-substituent. |

Table 2: Predicted characteristic FTIR absorption bands for 1,2-Bis(4-bromophenyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, providing information on the chemical environment, connectivity, and number of protons and carbons.

The proton NMR spectrum will show signals in the aromatic region, with coupling patterns indicative of the substitution on the three phenyl rings. The chemical shifts of aromatic protons are typically in the range of 6.5-8.5 ppm.[8]

Predicted 1H NMR Spectrum (in CDCl3):

-

4-Bromophenyl Protons: Due to the para-substitution, the protons on these two rings will appear as two sets of doublets, each integrating to 4 protons (2 protons per ring). These will likely be in the range of δ 7.0-7.6 ppm.

-

1,2-Disubstituted Benzene Protons: The four protons on the central benzene ring will exhibit a more complex multiplet pattern due to ortho, meta, and para couplings, likely in the range of δ 7.2-7.5 ppm.

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the symmetry of the two 4-bromophenyl groups, we expect a reduced number of signals compared to the total number of carbons. Aromatic carbons typically resonate in the δ 120-150 ppm range.[5]

Predicted 13C NMR Spectrum (in CDCl3):

Due to the molecule's symmetry, we expect to see 8 distinct signals in the aromatic region.

-

4-Bromophenyl Carbons:

-

C-Br (ipso-carbon): This carbon will be shifted upfield due to the "heavy atom effect" of bromine.[9]

-

C-H carbons: Two signals for the ortho and meta carbons.

-

C-C (quaternary carbon): The carbon attached to the central benzene ring.

-

-

1,2-Disubstituted Benzene Carbons:

-

C-C (quaternary carbons): The two carbons attached to the 4-bromophenyl groups.

-

C-H carbons: Two signals for the remaining four protons.

-

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~122 |

| Aromatic C-H | 128-132 |

| Aromatic C-C (quaternary) | 138-142 |

Table 3: Predicted 13C NMR chemical shift ranges for 1,2-Bis(4-bromophenyl)benzene.

Part 3: Definitive Structure Confirmation by Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.[10]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Suitable single crystals of 1,2-Bis(4-bromophenyl)benzene can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[11]

Expected Crystallographic Data:

The crystal structure will confirm the connectivity of the three phenyl rings and the positions of the two bromine atoms. It will also provide detailed information on the torsional angles between the phenyl rings, which is crucial for understanding the molecule's conformation. For terphenyl derivatives, the planarity of the molecule and any intermolecular interactions like halogen bonding or π-π stacking can be determined.[12]

Caption: A comprehensive workflow for the structure elucidation of 1,2-Bis(4-bromophenyl)benzene.

Conclusion

The structure elucidation of 1,2-Bis(4-bromophenyl)benzene requires a synergistic approach that combines modern synthetic chemistry with a suite of advanced analytical techniques. The proposed workflow, beginning with a strategic synthesis via Suzuki-Miyaura coupling, followed by thorough spectroscopic and spectrometric analysis, and culminating in definitive single-crystal X-ray diffraction, provides a self-validating system for unambiguous structural assignment. This rigorous approach ensures the high fidelity of the compound's identity, which is a critical prerequisite for its application in any scientific or industrial context.

References

-

Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy2016 , 31 (5), 34-37. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Gao, Y.; et al. A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl. Crystals2020 , 10, 108. [Link]

-

Mao, J.; et al. Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. Russian Journal of Applied Chemistry2016 , 89, 663-669. [Link]

-

Al-Wahaibi, L. H.; et al. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules2023 , 28, 5431. [Link]

-

Barber, T. A.; et al. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Nature Communications2020 , 11, 5678. [Link]

-

Gao, F.; et al. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry2014 , 406, 4937-4946. [Link]

-

LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Transtutors. Consider the spectral data for bromobenzene. Transtutors. [Link]

-

Desai, N. K.; et al. Fabrication and Characterization of Anthracene Doped P-terphenyl Thin Films By Spin Coating Technique; Investigation of Fluorescence Properties. Journal of Fluorescence2020 , 30, 1241-1250. [Link]

-

Suzuki, A. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University. [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Siddiqui, H. L.; et al. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry2022 , 13, 11-20. [Link]

-

Molander, G. A.; et al. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. The Journal of Organic Chemistry2006 , 71, 8141-8147. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. A-Level Chemistry. [Link]

-

Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications. [Link]

-

Summary of C13-NMR Interpretation. University of Colorado Boulder. [Link]

-

Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Mass Spectrometry Reviews. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

Sources

- 1. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. (Solved) - Consider the spectral data for bromobenzene (Figs. 15.18 and... (1 Answer) | Transtutors [transtutors.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4''-Dibromo-1,1':2',1''-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1,2-Bis(4-bromophenyl)benzene, more formally known by its IUPAC name 4,4''-Dibromo-1,1':2',1''-terphenyl , is a significant molecule in the fields of organic synthesis, materials science, and medicinal chemistry. Its rigid o-terphenyl core functionalized with two bromine atoms at the para positions of the flanking phenyl rings makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, applications, and safety considerations, tailored for professionals in research and development. The structural isomerism of dibromo-terphenyls is a critical aspect of their chemistry, with the ortho- (1,2-), meta- (1,3-), and para- (1,4-) linkages of the central benzene ring dictating the molecule's overall geometry and, consequently, its physical and chemical properties. This guide will focus on the ortho-isomer, a direct interpretation of the initially queried structure.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of 4,4''-Dibromo-1,1':2',1''-terphenyl are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,4''-Dibromo-1,1':2',1''-terphenyl | |

| Synonyms | 4,4''-Dibromo-o-terphenyl | [1] |

| CAS Number | 24253-43-8 | [1] |

| Molecular Formula | C₁₈H₁₂Br₂ | [1] |

| Molecular Weight | 388.10 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 170-174 °C | |

| Boiling Point | 481.7±25.0 °C (Predicted) | [2] |

| Density | 1.537±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| InChI Key | VAIPJQIPFPRJKJ-UHFFFAOYSA-N |

Synthesis of 4,4''-Dibromo-1,1':2',1''-terphenyl

The synthesis of 4,4''-Dibromo-1,1':2',1''-terphenyl and its isomers typically relies on modern cross-coupling reactions, which offer a high degree of control over the final structure. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A common retrosynthetic approach for an o-terphenyl scaffold involves the coupling of a dihalo-benzene with two equivalents of a phenylboronic acid derivative, or alternatively, the coupling of a benzene-diboronic acid with two equivalents of a halo-benzene. For the synthesis of 4,4''-Dibromo-1,1':2',1''-terphenyl, a logical pathway is the Suzuki-Miyaura coupling of 1,2-dibromobenzene with two equivalents of (4-bromophenyl)boronic acid.

Caption: Synthetic pathway for 4,4''-Dibromo-1,1':2',1''-terphenyl via Suzuki-Miyaura coupling.

Experimental Protocol (General)

The following is a generalized protocol based on established Suzuki-Miyaura coupling procedures for the synthesis of terphenyls.[3]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1 equivalent), (4-bromophenyl)boronic acid (2.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically aqueous sodium carbonate (2 M solution, 3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4,4''-Dibromo-1,1':2',1''-terphenyl.

Applications in Research and Drug Development

The rigid and well-defined three-dimensional structure of the terphenyl scaffold makes it an attractive platform in both materials science and medicinal chemistry.

Organic Electronics

The primary application of brominated terphenyls, including 4,4''-Dibromo-1,1':2',1''-terphenyl, is in the synthesis of materials for organic electronics. The bromine atoms serve as reactive handles for further functionalization through cross-coupling reactions, allowing for the construction of extended π-conjugated systems. These materials are essential for the development of:

-

Organic Light-Emitting Diodes (OLEDs): Terphenyl derivatives are used to synthesize host materials and emitters in OLED devices, contributing to improved efficiency, color purity, and device lifetime.[4]

-

Organic Semiconductors: The tunable electronic properties of functionalized terphenyls make them suitable for use in organic field-effect transistors (OFETs) and other electronic components.[4]

Medicinal Chemistry and Drug Development

While specific applications of 4,4''-Dibromo-1,1':2',1''-terphenyl in drug development are not extensively documented, the broader terphenyl scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid nature allows for the precise positioning of functional groups to interact with biological targets.

-

Inhibitors of Protein-Protein Interactions (PPIs): The terphenyl scaffold has been successfully employed to design small molecule inhibitors of PPIs, which are often challenging targets. A notable example is the development of terphenyl-based inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy.[3] These inhibitors can mimic the key interactions of binding partners, disrupting the PPI and eliciting a therapeutic response.[3]

-

Scaffold for Bioactive Molecules: The terphenyl core can serve as a rigid scaffold to which various pharmacophores can be attached. This approach has been used to develop potent, nonpeptidic inhibitors of enzymes such as farnesyltransferase.

The brominated nature of 4,4''-Dibromo-1,1':2',1''-terphenyl makes it an ideal starting material for the synthesis of libraries of terphenyl derivatives for screening in drug discovery campaigns. The bromine atoms can be readily converted to a wide range of other functional groups using established synthetic methodologies.

Safety and Handling

Based on the safety data for isomeric dibromo-terphenyls and related brominated aromatic compounds, 4,4''-Dibromo-1,1':2',1''-terphenyl should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. For handling larger quantities or when generating dust, a dust mask or respirator is recommended.

-

Hazards: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is also anticipated to be very toxic to aquatic life with long-lasting effects.[5]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention in all cases of exposure.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Conclusion

4,4''-Dibromo-1,1':2',1''-terphenyl is a valuable and versatile chemical building block with significant potential in both materials science and drug discovery. Its synthesis, primarily through robust cross-coupling reactions, provides access to a rigid scaffold that can be further elaborated into a wide array of functional molecules. For researchers in organic electronics, it is a key intermediate for the development of next-generation materials. For medicinal chemists, the terphenyl scaffold offers a promising platform for the design of potent and selective inhibitors of challenging biological targets. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- Material Safety Data Sheet for 4,4''-dibromo-1,1':3',1''-terphenyl. (URL not provided)

-

PubChem. 4,4''-Dibromo-p-terphenyl.[Link]

-

PubChem. 4,4''-Dibromo-1,1':3',1''-terphenyl.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond.[Link]

-

PubChem. 3-Bromo-m-terphenyl.[Link]

-

MySkinRecipes. 4,4''-Dibromo-1,1':2',1''-terphenyl.[Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

-

PubChem. 5'-Bromo-1,1':3',1''-terphenyl.[Link]

- European Patent Office. A light emitting organic device and an active OLED display.

-

ACS Publications. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction.[Link]

-

PubMed Central. Structural diversity and biological activity of natural p-terphenyls.[Link]

-

ResearchGate. Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene.[Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,2-Bis(4-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 1,2-Bis(4-bromophenyl)benzene. Due to a scarcity of publicly available experimental data for this specific compound, this guide establishes a baseline by examining the known properties of its parent compound, 1,2-diphenylbenzene (o-terphenyl). It further contextualizes these properties by comparing them with those of related brominated aromatic compounds. The guide details the theoretical impact of bromine substitution on the molecule's physical characteristics and outlines the standard experimental methodologies for their empirical determination. This document serves as a foundational resource for researchers, enabling them to anticipate the behavior of 1,2-Bis(4-bromophenyl)benzene in various experimental settings and providing the necessary protocols for its characterization.

Introduction and Molecular Structure

1,2-Bis(4-bromophenyl)benzene is an aromatic compound featuring a central benzene ring substituted with two 4-bromophenyl groups at adjacent positions. This ortho-substitution pattern is expected to induce significant steric hindrance, influencing the molecule's conformation and, consequently, its physical properties. The bromine atoms, being electron-withdrawing and heavy, will also play a crucial role in determining the compound's melting point, boiling point, density, and solubility.

The molecular structure of 1,2-Bis(4-bromophenyl)benzene is depicted below.

Figure 1: 2D structure of 1,2-Bis(4-bromophenyl)benzene.

Predicted Physical Properties

In the absence of direct experimental data for 1,2-Bis(4-bromophenyl)benzene, we can predict its properties based on its unbrominated analogue, 1,2-diphenylbenzene, and the known effects of halogenation.

Table 1: Comparison of Physical Properties of 1,2-Diphenylbenzene and Predicted Properties for 1,2-Bis(4-bromophenyl)benzene

| Property | 1,2-Diphenylbenzene (o-Terphenyl) | 1,2-Bis(4-bromophenyl)benzene (Predicted) | Justification for Prediction |

| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₂Br₂ | Addition of two bromine atoms and removal of two hydrogen atoms. |

| Molecular Weight | 230.31 g/mol | 388.11 g/mol | Increased mass due to the two bromine atoms. |

| Melting Point | 56-58 °C | Significantly higher | Increased molecular weight and intermolecular forces (van der Waals and dipole-dipole) due to bromine atoms. Symmetrical substitution can also lead to more efficient crystal packing. |

| Boiling Point | 332 °C | Significantly higher | Increased molecular weight and stronger intermolecular forces require more energy to transition to the gas phase. |

| Density | 1.16 g/cm³ | Higher | The high atomic mass of bromine significantly increases the molecular density. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | Insoluble in water; likely soluble in nonpolar organic solvents like toluene, chloroform, and dichloromethane. | The large nonpolar surface area will dominate, but the polar C-Br bonds might slightly increase solubility in moderately polar solvents compared to the parent compound. |

Comparative Data from Related Isomers and Analogues

To provide further context, the table below presents the known physical properties of some related brominated aromatic compounds. These data illustrate the influence of the position and number of bromophenyl substituents on the physical properties.

Table 2: Physical Properties of Related Brominated Aromatic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (E)-1,2-Bis(4-bromophenyl)ethene | 18869-30-2 | C₁₄H₁₀Br₂ | 338.04 | 203-205 |

| 1,2-Bis(4-bromophenyl)ethane | 19829-56-2 | C₁₄H₁₂Br₂ | 340.05 | 114-116 |

| 1,3,5-Tris(4-bromophenyl)benzene | 7511-49-1 | C₂₄H₁₅Br₃ | 543.09 | 261-265[1] |

| Bis(4-bromophenyl)acetylene | 2789-89-1 | C₁₄H₈Br₂ | 336.02 | 182-184 |

The data in Table 2 demonstrate a general trend of increasing melting point with increasing molecular weight and symmetry. The presence of a rigid linker like a double or triple bond also influences the melting point.

Experimental Determination of Physical Properties

For the empirical validation of the predicted properties of 1,2-Bis(4-bromophenyl)benzene, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity and can be determined using Differential Scanning Calorimetry (DSC), which provides a precise melting temperature and the enthalpy of fusion.

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of the crystalline 1,2-Bis(4-bromophenyl)benzene into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min to a temperature approximately 30 °C above the expected melting point.

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the heat flow versus temperature curve.

Figure 2: Workflow for melting point determination using DSC.

Solubility Assessment

The solubility of 1,2-Bis(4-bromophenyl)benzene in various solvents can be determined by visual inspection or more quantitatively using UV-Vis spectroscopy.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount (e.g., 1 mg) of 1,2-Bis(4-bromophenyl)benzene.

-

Observation: Agitate the vials at a constant temperature (e.g., 25 °C) and visually observe for dissolution.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The integration of these signals will correspond to the 12 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's symmetry, fewer than 18 signals are expected. The carbons attached to bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹), and a characteristic C-Br stretching vibration at lower wavenumbers.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, which is a definitive indicator of a dibrominated compound.

Conclusion

References

-

The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. [Link]

-

PubChem. 1,2-bis(bromomethyl)benzene. [Link]

-

PubChem. Bis(4-bromophenyl)acetylene. [Link]

-

PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]

-

Gutzler, R., et al. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications, 2011, 47(42), 11662-11664. [Link]

-

PubChem. 1,2-Bis(4-bromophenyl)-1,2-diphenylethene. [Link]

-

Galán, E., et al. Synthesis of 1,2-biphenylethane based single-molecule diodes. RSC Advances, 2016, 6(11), 8935-8939. [Link]

-

PubChem. Bromobenzene. [Link]

-

PubChem. 1-Bromo-4-hexylbenzene. [Link]

-

PubChem. Benzene, 1-bromo-4-ethynyl-. [Link]

-

PubChem. 1,3,5-tris(4-bromophenyl)benzene. [Link]

-

Arshad, S., et al. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 2023, 79(Pt 2), 133-139. [Link]

-

Dickie, D. A., et al. Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine-(4-bromophenyl)borane. Acta Crystallographica Section C: Structural Chemistry, 2022, 78(Pt 11), 681-684. [Link]

-

Arshad, S., et al. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Scilit, 2023. [Link]

Sources

Spectroscopic Characterization of 1,2-Bis(4-bromophenyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Elusive Spectroscopic Profile of an ortho-Terphenyl Derivative

1,2-Bis(4-bromophenyl)benzene is a substituted terphenyl, a class of compounds with a central benzene ring linked to two other aromatic rings. The ortho-substitution pattern of the two bromophenyl groups on the central benzene ring is a key structural feature that is expected to significantly influence its chemical and physical properties, including its spectroscopic signature. Terphenyl derivatives are of interest in materials science and drug discovery due to their rigid frameworks and potential for functionalization.

A thorough investigation of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a comprehensive literature search did not yield any published experimental ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectra specifically for 1,2-Bis(4-bromophenyl)benzene. While data for isomers such as 1,4-bis(2-bromophenyl)benzene and 1,3,5-tris(4-bromophenyl)benzene are available, the unique steric and electronic environment of the 1,2-isomer makes direct extrapolation of their data unreliable.

This guide, therefore, serves as a proactive resource for researchers who may synthesize or isolate this compound. It provides a foundational understanding of the expected spectral features and the necessary experimental workflows for its characterization.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for 1,2-Bis(4-bromophenyl)benzene. These predictions are based on fundamental spectroscopic principles and analysis of structurally similar compounds.

Molecular Structure and Symmetry

To understand the predicted spectra, it is crucial to first visualize the molecule's structure and symmetry.

Caption: Molecular structure of 1,2-Bis(4-bromophenyl)benzene.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the central benzene ring and the two 4-bromophenyl substituents.

Table 1: Predicted ¹H NMR Data for 1,2-Bis(4-bromophenyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | Multiplet | 4H | Protons on the central benzene ring |

| ~ 7.6 | Doublet | 4H | Protons ortho to the C-C bond on the bromophenyl rings |

| ~ 7.1 | Doublet | 4H | Protons meta to the C-C bond on the bromophenyl rings |

Interpretation:

-

The protons on the central benzene ring will likely appear as a complex multiplet due to spin-spin coupling.

-

The protons on the 4-bromophenyl rings are expected to give two doublets, characteristic of a para-substituted benzene ring, with typical ortho-coupling constants (around 8-9 Hz).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1,2-Bis(4-bromophenyl)benzene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 138 | Quaternary carbons of the central ring attached to the bromophenyl groups |

| ~ 132 | Carbons in the bromophenyl rings ortho to the C-C bond |

| ~ 131 | Carbons in the bromophenyl rings meta to the C-C bond |

| ~ 130 - 128 | Carbons of the central benzene ring |

| ~ 122 | Quaternary carbons in the bromophenyl rings attached to bromine |

Interpretation:

-

The spectrum is expected to show a number of signals in the aromatic region (120-150 ppm).

-

The quaternary carbons (those without attached protons) will likely have lower intensities. The carbon attached to the bromine atom is expected to be shifted to a lower ppm value due to the "heavy atom effect".[1]

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for 1,2-Bis(4-bromophenyl)benzene

| m/z | Ion | Notes |

| ~ 388, 390, 392 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| ~ 311, 313 | [M - Br]⁺ | Loss of one bromine atom. |

| ~ 232 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| ~ 154 | [C₁₂H₈]⁺ | Biphenylene fragment. |

Interpretation:

-

The molecular ion peak will be a key indicator of the compound's identity. The presence of two bromine atoms will result in a distinctive isotopic cluster.

-

Fragmentation is likely to involve the loss of bromine atoms and cleavage of the bonds connecting the phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the aromatic rings and the C-Br bond.

Table 4: Predicted IR Absorption Bands for 1,2-Bis(4-bromophenyl)benzene

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 1600, 1480, 1400 | Aromatic C=C stretching |

| ~ 1070 | C-Br stretching |

| ~ 830 | Out-of-plane C-H bending for para-substituted rings |

| ~ 760 | Out-of-plane C-H bending for ortho-disubstituted ring |

Interpretation:

-

The spectrum will be dominated by absorptions characteristic of aromatic compounds.

-

The C-Br stretching frequency is a key diagnostic peak, although it may be weak.

-

The out-of-plane bending vibrations can provide information about the substitution patterns on the benzene rings.

Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize 1,2-Bis(4-bromophenyl)benzene, the following are standard protocols for acquiring the necessary spectroscopic data.

Synthesis of 1,2-Bis(4-bromophenyl)benzene

A potential synthetic route to 1,2-Bis(4-bromophenyl)benzene could involve a Suzuki or Grignard coupling reaction. For instance, a Suzuki coupling could be performed between 1,2-dibromobenzene and 4-bromophenylboronic acid.

Caption: A potential Suzuki coupling route for the synthesis.

Experimental Workflow:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,2-dibromobenzene, 4-bromophenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,2-Bis(4-bromophenyl)benzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, electron ionization (EI) is a suitable method.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Conclusion

While experimental spectroscopic data for 1,2-Bis(4-bromophenyl)benzene remains elusive in the current scientific literature, this guide provides a comprehensive framework for its anticipated spectral characteristics. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related terphenyl compounds. The structural elucidation of this molecule will be a valuable contribution to the field, and the methodologies outlined here provide a clear path to achieving that goal.

References

Due to the lack of specific literature for 1,2-Bis(4-bromophenyl)benzene, this section provides references to general spectroscopic principles and data for related compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Fieser, L. F. (1973). Hexaphenylbenzene. Organic Syntheses, 46, 44.

- Gutzler, R., Walch, H., Eder, G., Kloft, S., Heckl, W. M., & Lackinger, M. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1, 3, 5-tris (4-bromophenyl) benzene on graphite (001), Cu (111), and Ag (110).

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Garroust, P., & Coudret, C. (2000). Grignard reagents and magnesium. In Handbook of Grignard Reagents (pp. 79-96). Marcel Dekker.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.

-

"Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone." Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to Bis(4-bromophenyl)acetylene and Related Brominated Phenyl Compounds

This guide provides a comprehensive technical overview of bis(4-bromophenyl)acetylene, a significant building block in organic synthesis and materials science. Recognizing the potential for ambiguity in nomenclature, this document also addresses related brominated phenyl compounds to offer a broader context for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights and robust protocols, grounded in established scientific literature.

Section 1: Core Compound Analysis: Bis(4-bromophenyl)acetylene

Bis(4-bromophenyl)acetylene, also known as 4,4'-dibromotolan, is a key intermediate in the synthesis of complex organic molecules and materials. Its rigid, linear structure and the presence of reactive bromine atoms make it a versatile component in cross-coupling reactions and the construction of functional materials.

Physicochemical Properties

A clear understanding of the fundamental properties of bis(4-bromophenyl)acetylene is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| CAS Number | 2789-89-1 | [1] |

| IUPAC Name | 1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | [1] |

| Synonyms | 1,2-Bis(4-bromophenyl)ethyne, 4,4'-Dibromotolan | [1] |

Synthesis and Purification

The synthesis of bis(4-bromophenyl)acetylene is a well-established procedure in organic chemistry. One common method involves the Sonogashira coupling reaction.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol outlines a typical laboratory-scale synthesis of bis(4-bromophenyl)acetylene.

Materials:

-

(4-bromophenyl)hydrazine

-

1-bromo-4-ethynylbenzene

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Acetic acid (AcOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a 25 mL Schlenk tube under an oxygen atmosphere (1 atm), add (4-bromophenyl)hydrazine (1.75 mmol), 1-bromo-4-ethynylbenzene (0.5 mmol), PdCl₂ (0.025 mmol, 4.4 mg), PPh₃ (0.15 mmol, 39.3 mg), and AcOH (1.5 mmol, 90 mg).[2]

-

Add 1.5 mL of DMF to the Schlenk tube.[2]

-

Seal the tube and stir the resulting mixture at 50 °C for 12 hours.[2]

-

After cooling to room temperature, add deionized water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate three times.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Concentrate the dried organic phase under vacuum.

-

Purify the residue by chromatography on silica gel using petroleum ether as the eluent to yield the final product.[2]

Causality Behind Experimental Choices:

-

The use of a palladium catalyst in conjunction with a phosphine ligand is characteristic of the Sonogashira coupling, which efficiently forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

-

The oxygen atmosphere facilitates the catalytic cycle.

-

DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and catalyst.

-

Purification by column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts.

dot

Caption: Workflow for the synthesis of bis(4-bromophenyl)acetylene.

Analytical Characterization

The identity and purity of the synthesized bis(4-bromophenyl)acetylene are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-